2,2'-Bis(trifluoromethyl)benzidine

Descripción general

Descripción

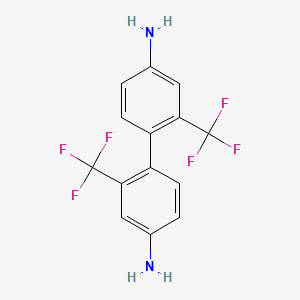

2,2’-Bis(trifluoromethyl)benzidine (TFMB), with CAS number 341-58-2, is a fluorinated benzidine derivative. It has two trifluoromethyl substituents at the 2 and 2’-position . It is a solid crystalline substance with a white to off-white powder or crystal appearance . TFMB is used for producing a high strength flexible transparent polyimide material .

Synthesis Analysis

TFMB is an important monomer for the synthesis of polyimide . The polyimide synthesized with TFMB as the monomer introduces a fluorine group . A preparation method of 2,2’-bis trifluoromethyl -4,4’-benzidine involves hydrogenation of 2,2’-bis trifluoromethyl -4,4’-dinitro biphenyl .Molecular Structure Analysis

The molecular formula of TFMB is C14H10F6N2 . It has an average mass of 320.233 Da and a monoisotopic mass of 320.074829 Da . The SMILES string representation is Nc1ccc(-c2ccc(N)cc2C(F)(F)F)c(c1)C(F)(F)F .Chemical Reactions Analysis

TFMB is a versatile compound used in resin synthesis and pollutant adsorption . It undergoes a reaction involving hydrogenation of 2,2’-bis trifluoromethyl -4,4’-dinitro biphenyl .Physical And Chemical Properties Analysis

TFMB has a density of 1.4±0.1 g/cm3, a boiling point of 376.9±42.0 °C at 760 mmHg, and a flash point of 171.4±18.6 °C . It is sparingly soluble in water but readily dissolves in organic solvents .Aplicaciones Científicas De Investigación

Synthesis of High-Performance Resins

BTB is utilized as a monomer in the synthesis of thermoplastic polyimide (TPI). The TPI is then used in the production of semi-interpenetrating polymer networks (semi-IPNs) by dissolving in bisphenol A dicyanate and curing at elevated temperatures. The resulting semi-IPNs exhibit improved mechanical and dielectric properties compared to pure polycyanurate .

Adsorption of Pollutants

BTB has found application in the adsorption of pollutants, particularly aflatoxins. A novel fluorine-functionalized triazine-based porous organic polymer (F-POP) was synthesized by condensation polymerization of BTB and cyanuric chloride .

Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

BTB is used in the synthesis of MOFs and COFs of high specific surface area .

Production of UV-Resistant and Colorless Polyimide Thin Films

BTB is also synthesized as UV-resistant and colorless polyimide thin films for optoelectronic applications .

Synthesis and Properties of Fluorinated Polyimides

BTB is used in the synthesis of fluorinated polyimides, which are considered strong candidates for flexible plastic substrates applicable to flexible electronics .

Synthesis of Poly (Ester Imide) (PEsI) Copolymers

BTB plays a crucial role in the synthesis and properties of PEsI copolymers, which have shown great potential in various applications, particularly as dielectric substrate materials for high-frequency flexible printed circuit boards .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[4-amino-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F6N2/c15-13(16,17)11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)14(18,19)20/h1-6H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKGJHAQGWCWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348007 | |

| Record name | 2,2'-Bis(trifluoromethyl)benzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Bis(trifluoromethyl)benzidine | |

CAS RN |

341-58-2 | |

| Record name | 2,2'-Bis(trifluoromethyl)benzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2'-bis(trifluoromethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is TFMB a popular choice for synthesizing polyimides?

A1: TFMB's structure imparts desirable characteristics to the resulting polyimides. The presence of trifluoromethyl (-CF3) groups enhances solubility in organic solvents, enabling easier processing and film formation [, , , , ]. Additionally, the rigid biphenyl structure contributes to high glass transition temperatures (Tg) and excellent thermal stability, making TFMB-based polyimides suitable for high-temperature applications [, , , , , ].

Q2: Can TFMB-based polyimides be used in optical applications?

A2: Yes, incorporating TFMB can lead to colorless and transparent polyimide films, making them suitable for optical applications like flexible displays and optical waveguides. Researchers have achieved high transparency in the visible light range and low yellow index values by copolymerizing TFMB with specific dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) [, , , , ].

Q3: How does TFMB influence the dielectric properties of polyimides?

A3: TFMB contributes to lowering the dielectric constant (k) of polyimides. The -CF3 groups reduce the polarizability of the polymer chains, resulting in lower dielectric constants desirable for microelectronic applications, especially as insulating layers in high-frequency circuits [, , , ].

Q4: Can the coefficient of thermal expansion (CTE) of polyimides be controlled using TFMB?

A4: Yes, incorporating TFMB can significantly impact the CTE of polyimides. Research indicates that TFMB, in conjunction with specific dianhydrides and processing techniques, can lead to polyimides with extremely low CTE values, even reaching negative CTEs [, , , , ]. This control over CTE is crucial for applications demanding dimensional stability over a wide temperature range, such as in microelectronics and aerospace.

Q5: How does TFMB influence the mechanical properties of polyimides?

A5: Polyimides synthesized with TFMB generally exhibit good mechanical properties. They typically display high tensile strength and modulus, making them suitable for applications requiring robust and durable films or coatings [, , ].

Q6: Are there any challenges in using TFMB for polyimide synthesis?

A6: While TFMB offers numerous advantages, challenges exist. For instance, polymerization with certain dianhydrides, like 2,3,6,7-naphthalenetetracarboxylic dianhydride (NTDA), can lead to very high Tg values, exceeding 400 °C, which might pose processing difficulties [].

Q7: What is the molecular formula and weight of TFMB?

A7: The molecular formula of TFMB is C14H10F6N2, and its molecular weight is 320.23 g/mol.

Q8: What spectroscopic techniques are typically used to characterize TFMB and its derived polymers?

A8: Common techniques include Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), and X-ray diffraction (XRD). FTIR helps identify functional groups, NMR provides structural information, and XRD reveals the crystalline or amorphous nature of the polymer [, , , ].

Q9: Have computational chemistry methods been employed to study TFMB and its polymers?

A9: Yes, molecular dynamics (MD) simulations have been used to investigate the structural evolution of TFMB-based polyimides during the pre-imidization process, offering insights into property changes at the molecular level [].

Q10: What is the significance of understanding the torsional angle between the phenyl rings in TFMB?

A10: The torsional angle influences the rigidity and packing of polymer chains, ultimately affecting properties like solubility and glass transition temperature [].

Q11: Is TFMB being explored for applications beyond polyimides?

A11: Yes, researchers are investigating TFMB for other applications. For instance, a fluorine-functionalized triazine-based porous organic polymer (F-POP) synthesized using TFMB displayed a remarkable ability to adsorb aflatoxins, indicating its potential in environmental remediation and food safety [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1298388.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)